2'-Deoxy-5-(2-ethoxyethenyl)uridine 2'-Deoxy-5-(2-ethoxyethenyl)uridine
Brand Name: Vulcanchem
CAS No.: 81726-59-2
VCID: VC20602732
InChI: InChI=1S/C13H18N2O6/c1-2-20-4-3-8-6-15(13(19)14-12(8)18)11-5-9(17)10(7-16)21-11/h3-4,6,9-11,16-17H,2,5,7H2,1H3,(H,14,18,19)/t9-,10+,11+/m0/s1
SMILES:
Molecular Formula: C13H18N2O6
Molecular Weight: 298.29 g/mol

2'-Deoxy-5-(2-ethoxyethenyl)uridine

CAS No.: 81726-59-2

Cat. No.: VC20602732

Molecular Formula: C13H18N2O6

Molecular Weight: 298.29 g/mol

* For research use only. Not for human or veterinary use.

2'-Deoxy-5-(2-ethoxyethenyl)uridine - 81726-59-2

Specification

CAS No. 81726-59-2
Molecular Formula C13H18N2O6
Molecular Weight 298.29 g/mol
IUPAC Name 5-(2-ethoxyethenyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Standard InChI InChI=1S/C13H18N2O6/c1-2-20-4-3-8-6-15(13(19)14-12(8)18)11-5-9(17)10(7-16)21-11/h3-4,6,9-11,16-17H,2,5,7H2,1H3,(H,14,18,19)/t9-,10+,11+/m0/s1
Standard InChI Key WWBCTCSSOADTDB-HBNTYKKESA-N
Isomeric SMILES CCOC=CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O
Canonical SMILES CCOC=CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O

Introduction

Structural and Chemical Profile of 2'-Deoxy-5-(2-ethoxyethenyl)uridine

Molecular Architecture

The compound’s core structure consists of a uracil base linked to a 2'-deoxyribose sugar via a β-N1-glycosidic bond. The defining feature—an ethoxyethenyl group (CH2CH2OCH2CH3-\text{CH}_2\text{CH}_2\text{OCH}_2\text{CH}_3)—is appended to the 5-position of uracil, introducing both steric bulk and enhanced lipophilicity compared to unmodified uridine . Computational models from PubChem depict a planar uracil ring with the ethoxyethenyl moiety extending perpendicularly, potentially influencing base-pairing interactions or enzyme binding .

Physicochemical Properties and Structure-Activity Relationships

Electronic Effects

The electron-withdrawing nature of the ethenyl group alters the uracil ring’s electronic landscape, potentially affecting base-pairing fidelity or interactions with enzymatic active sites. Density functional theory (DFT) calculations on similar compounds suggest that such modifications can perturb charge distribution across the nucleobase, influencing recognition by polymerases or repair enzymes .

Biological Activity and Mechanistic Insights

Impact on DNA Metabolism

Nucleoside analogs like 5-ethynyl-2'-deoxyuridine (EdU) are widely used to study DNA replication but exhibit cytotoxicity via thymidylate synthetase inhibition and DNA damage induction . While 2'-Deoxy-5-(2-ethoxyethenyl)uridine shares structural similarities with EdU, its ethoxyethenyl group may mitigate toxicity by altering metabolic processing. Preliminary data on related compounds suggest that bulkier 5-substituents reduce incorporation into DNA, potentially sparing thymidylate synthetase activity .

Comparative Analysis with Structural Analogs

To contextualize 2'-Deoxy-5-(2-ethoxyethenyl)uridine’s properties, Table 1 contrasts it with key analogs:

Compound5-SubstituentMolecular Weight (g/mol)Notable Properties
2'-DeoxyuridineNone228.20Natural substrate for DNA synthesis
5-Ethynyl-2'-deoxyuridineEthynyl (C≡CH-\text{C≡CH})252.22DNA replication marker; cytotoxic
2'-Deoxy-5-hydroxymethyluridineHydroxymethyl (CH2OH-\text{CH}_2\text{OH})258.23Anticancer activity; ROS generation
2'-Deoxy-5-(2-ethoxyethenyl)uridineEthoxyethenyl (CH2CH2OCH2CH3-\text{CH}_2\text{CH}_2\text{OCH}_2\text{CH}_3)298.29Enhanced lipophilicity; unknown toxicity

Table 1. Structural and functional comparison of 5-modified 2'-deoxyuridine analogs .

The ethoxyethenyl group’s unique combination of moderate lipophilicity and steric bulk positions this compound between the highly polar hydroxymethyl derivatives and the compact ethynyl analogs. Such balance may optimize cellular uptake while minimizing off-target effects.

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